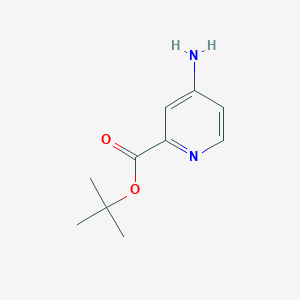

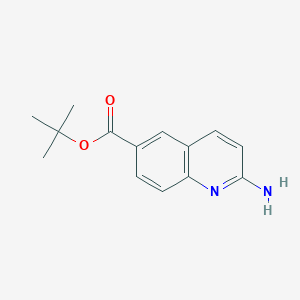

Tert-butyl 4-aminopyridine-2-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-aminopyridine-2-carboxylate is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene and pyrrole, but it has one CH group replaced by a nitrogen atom .

Physical And Chemical Properties Analysis

This compound is a solid substance. A similar compound, tert-butyl 2-aminopyridine-3-carboxylate, has a melting point of 117-119°C . The physical and chemical properties of this compound may vary depending on its purity and storage conditions.Wissenschaftliche Forschungsanwendungen

Solar Cell Enhancement

Tert-butylpyridine derivatives like 4-tert-butylpyridine (4TBP) have been found to significantly enhance the performance of dye-sensitized TiO2 solar cells. Addition of 4TBP to redox electrolytes in these cells increases the open-circuit potential, attributed to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime. This indicates its potential as an effective additive in solar cell technology (Boschloo, Häggman & Hagfeldt, 2006).

Catalysis and Synthesis Improvement

In the field of chemical synthesis, 4-tert-butylpyridine has shown beneficial effects as an additive in Ni(II)/Cr(II)-mediated coupling reactions. It enhances homogeneity, reproducibility, and inhibits homo-coupling, making it a valuable component in catalysis and synthetic processes (Stamos, Sheng, Chen & Kishi, 1997).

Asymmetric Synthesis of Amines

N-tert-butanesulfinyl imines, which share structural similarity with tert-butylpyridine derivatives, are used in the asymmetric synthesis of amines. They serve as intermediates, providing a method to synthesize a wide range of enantioenriched amines efficiently (Ellman, Owens & Tang, 2002).

Multicomponent Reactions

Tert-butylamine, a related compound, plays a key role in palladium-catalyzed multicomponent reactions involving propargyl carbonates, isocyanides, and alcohols. This results in the formation of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, demonstrating its utility in complex chemical syntheses (Qiu, Wang & Zhu, 2017).

Enhancement in Dye-Sensitized Solar Cells

Further studies on dye-sensitized solar cells (DSCs) indicate that 4-tert-butylpyridine (4-TBP) improves the fill factor and open circuit voltage. The adsorption of 4-TBP on TiO2 surfaces in DSCs contributes to this enhancement, showcasing its importance in renewable energy applications (Xiong, Zhou, Zhiyan, Gao, Li, Cai & Cai, 2008).

Safety and Hazards

The safety data sheet for a related compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

Eigenschaften

IUPAC Name |

tert-butyl 4-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKYHZODAGUQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

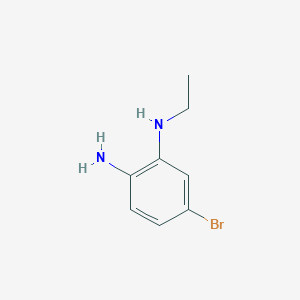

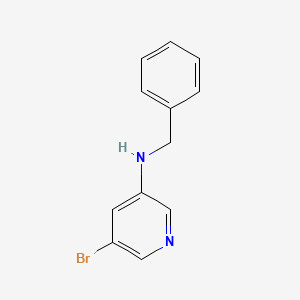

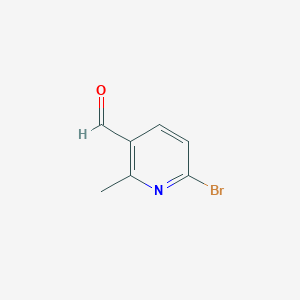

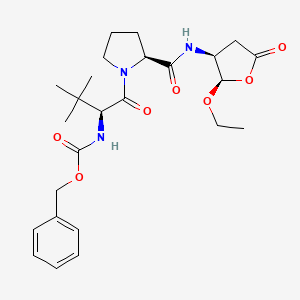

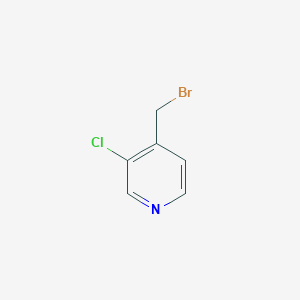

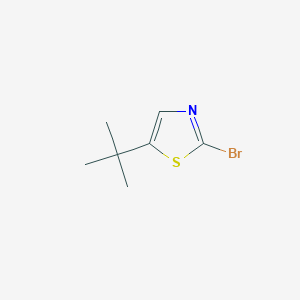

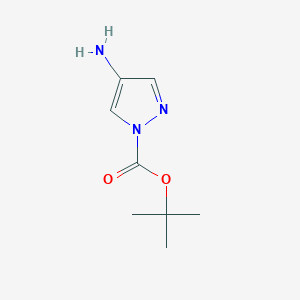

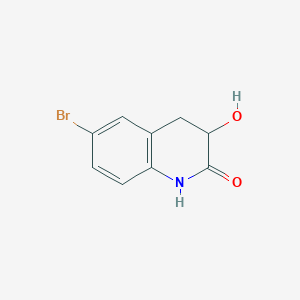

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)